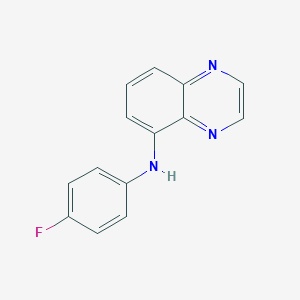

N-(4-fluorophenyl)-5-quinoxalinamine

Descripción

N-(4-fluorophenyl)-5-quinoxalinamine is a fluorinated quinoxaline derivative characterized by a quinoxaline core substituted at the 5-position with an amino group linked to a 4-fluorophenyl moiety. Quinoxalines are heterocyclic compounds with a bicyclic structure containing two nitrogen atoms, making them versatile scaffolds in medicinal chemistry.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)quinoxalin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3/c15-10-4-6-11(7-5-10)18-13-3-1-2-12-14(13)17-9-8-16-12/h1-9,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYQEHSCEOGLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Table 1: Inhibitory Activity (IC₅₀) of Halogen-Substituted N-Phenylmaleimides Against MGL

| Compound | Substituent | IC₅₀ (μM) |

|---|---|---|

| 19 | 4-F | 5.18 |

| 22 | 4-Cl | 7.24 |

| 25 | 4-Br | 4.37 |

| 28 | 4-I | 4.34 |

Source: Synthesis and In Vitro Evaluation of N-Sub (2009)

For quinoxalinamines, analogous trends are plausible. Fluorine’s electronegativity may enhance hydrogen bonding or dipole interactions in target binding pockets, while chlorine or bromine could improve lipophilicity and membrane permeability. However, direct comparative data for N-(4-fluorophenyl)-5-quinoxalinamine and its chloro/bromo analogs remain sparse, necessitating further investigation.

Comparison with Non-Halogenated Quinoxalinamines

Removing the fluorine atom from the phenyl group (yielding N-phenyl-5-quinoxalinamine) typically reduces electronic effects, which may decrease target affinity. For instance, in kinase inhibitors, fluorinated aryl groups often exhibit improved binding due to interactions with hydrophobic residues or backbone carbonyls. Non-fluorinated analogs may require higher concentrations to achieve similar efficacy, as seen in studies of EGFR inhibitors where fluorinated derivatives showed 2–3-fold lower IC₅₀ values compared to non-halogenated counterparts .

Comparison with Other Heterocyclic Fluorinated Compounds

Fluorinated pyrazines, pyridines, and indoles share electronic similarities with N-(4-fluorophenyl)-5-quinoxalinamine. For example:

- 5-Fluorouracil : A pyrimidine analog where fluorine enhances thymidylate synthase inhibition.

- Ciprofloxacin: A fluoroquinolone where the fluorine atom stabilizes drug-DNA interactions.

However, this may also increase off-target effects compared to simpler fluorinated heterocycles.

Key Research Findings and Gaps

- Electronic vs. Steric Effects: Fluorine’s small size and electronegativity often balance steric limitations, as shown in maleimide derivatives . This may extrapolate to quinoxalinamines but requires validation.

- Target Selectivity: No direct data exist for this compound’s selectivity across kinase or enzyme families.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.